

In-Depth Technical Guide: 2-Mercapto-5-nitrobenzimidazole (CAS 6325-91-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Mercapto-5-nitrobenzimidazole*

Cat. No.: *B1230712*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2-Mercapto-5-nitrobenzimidazole, with the CAS number 6325-91-3, is a heterocyclic organic compound featuring a benzimidazole core substituted with a thiol (-SH) and a nitro (-NO₂) group.^[1] This molecule is of significant interest in medicinal chemistry and drug development, primarily for its demonstrated antiprotozoal activity, particularly against *Giardia lamblia*, the causative agent of giardiasis.^{[2][3]} Its versatile chemical structure also lends itself to applications in agrochemicals and as a corrosion inhibitor. The presence of the thiol and nitro functional groups makes it a reactive intermediate for the synthesis of various pharmaceutical agents.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Mercapto-5-nitrobenzimidazole** is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	References
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S	[2][5]
Molecular Weight	195.20 g/mol	[6][7]
Appearance	Light yellow to light orange/brown crystalline powder	[2][8]
Melting Point	274 °C (with decomposition)	[7]
Solubility	Soluble in 1 M NaOH (50 mg/mL, opaque, dark red solution)	[7]
IUPAC Name	5-nitro-1,3-dihydrobenzimidazole-2-thione	[6]
InChI	InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)	[2][6]
InChIKey	YPXQSGWOGQPLQO-UHFFFAOYSA-N	[6]
SMILES	O=--INVALID-LINK--c1ccc2nc(S)[nH]c2c1	[2]
Synonyms	5-Nitro-2-benzimidazolethiol, 6-nitro-1H-benzimidazole-2-thiol	[2][3]

Synthesis and Purification

Synthesis Protocol: Reaction of 4-Nitro-o-phenylenediamine with Carbon Disulfide

The primary synthetic route to **2-Mercapto-5-nitrobenzimidazole** involves the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide in an alkaline medium. The following is a

generalized experimental protocol adapted from established methods for similar benzimidazole derivatives.^{[8][9]}

Materials:

- 4-Nitro-o-phenylenediamine
- Carbon Disulfide (CS₂)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Ethanol (95%) or Methanol
- Water
- Acetic Acid (glacial)
- Activated Charcoal

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mole) in a mixture of 95% ethanol (100 mL) and water (15 mL).
- To this alkaline solution, add 4-nitro-o-phenylenediamine (0.1 mole).
- Slowly add carbon disulfide (0.1 mole) to the mixture with stirring.
- Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.
- Perform a hot gravity filtration to remove the activated charcoal.
- Heat the filtrate to 60-70 °C and add an equal volume of warm water.

- Acidify the solution by the dropwise addition of glacial acetic acid with vigorous stirring until the pH is approximately neutral.
- The product will precipitate out of the solution. Cool the mixture in an ice bath or refrigerate for several hours to ensure complete crystallization.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at 40-50 °C.

[Click to download full resolution via product page](#)

Synthetic Workflow for **2-Mercapto-5-nitrobenzimidazole**.

Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid suitable for biological and analytical studies.

Procedure:

- Select an appropriate solvent or solvent system. Ethanol (95%) is often a suitable choice.[\[8\]](#)
- Dissolve the crude solid in a minimal amount of the hot solvent near its boiling point.
- If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration.[\[10\]](#)
- Allow the clear filtrate to cool slowly to room temperature.
- Further cooling in an ice bath will promote maximum crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment and quantification.

While a specific method for this compound is not detailed in the literature, a general protocol for related benzimidazoles can be adapted.[11][12]

Typical HPLC Parameters:

- Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of formic or phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the compound exhibits strong absorbance (typically in the range of 254-320 nm).
- Column Temperature: 30-40 °C.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

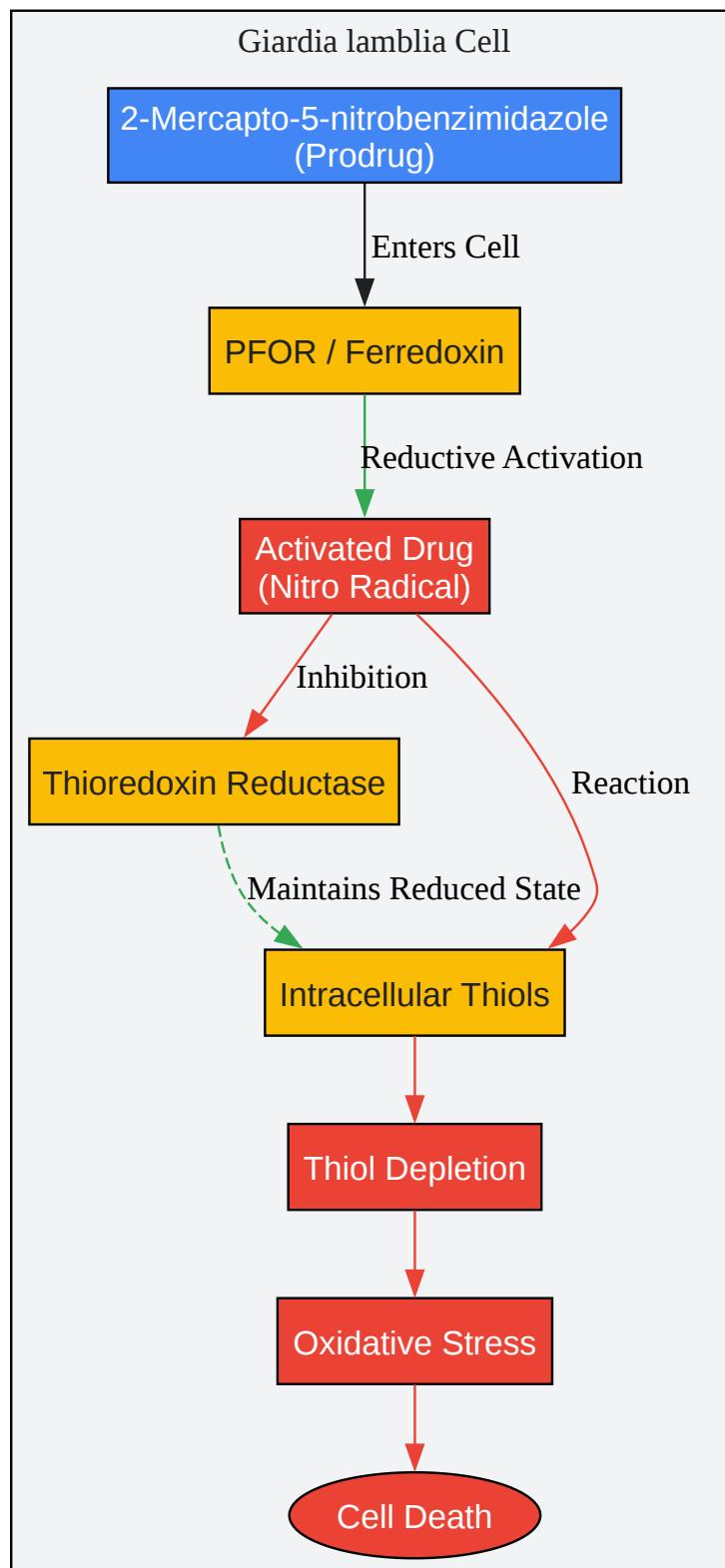
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring system and the N-H and S-H protons. The exact chemical shifts will be influenced by the solvent used. For the parent 5-nitrobenzimidazole, characteristic signals appear in the aromatic region (around δ 7.7-8.5 ppm).[13]
- ^{13}C NMR: The carbon NMR will display distinct signals for the carbon atoms of the benzimidazole core. For 5-nitrobenzimidazole, signals are observed around δ 117-146 ppm. [13]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern. The molecular ion peak (M^+) would be expected at m/z 195. Common fragmentation pathways for aromatic nitro

compounds involve the loss of NO_2 (M-46) and NO (M-30). The benzimidazole ring itself is relatively stable, but fragmentation can occur.[\[6\]](#)[\[14\]](#)

Biological Activity and Mechanism of Action

Antigiardial Activity


2-Mercapto-5-nitrobenzimidazole is recognized for its activity against the protozoan parasite *Giardia lamblia*. This activity is characteristic of the broader class of 5-nitroimidazole drugs.[\[2\]](#)
[\[3\]](#)

Proposed Mechanism of Action

The mechanism of action of 5-nitroimidazoles against microaerophilic parasites like *Giardia lamblia* is believed to involve the reductive activation of the nitro group within the parasite. This process generates reactive nitro radicals that are cytotoxic. A key pathway implicated in this activation and subsequent cytotoxicity involves the parasite's redox system.

The proposed mechanism includes:

- Reductive Activation: The nitro group of the compound is reduced by low-redox-potential electron-transfer proteins in the parasite, such as ferredoxin or flavodoxin. This activation is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).
- Interaction with Thioredoxin Reductase: The activated drug can interact with and inhibit key enzymes in the parasite's antioxidant defense system, such as thioredoxin reductase (TrxR).
[\[7\]](#)[\[15\]](#)
- Thiol Depletion: Inhibition of TrxR and direct reaction of the activated drug with intracellular thiols leads to a depletion of the parasite's thiol pools.[\[16\]](#)[\[17\]](#)
- Oxidative Stress and Cellular Damage: The disruption of the redox balance and the generation of reactive radical species induce oxidative stress, leading to damage of cellular macromolecules (DNA, proteins, lipids) and ultimately cell death.

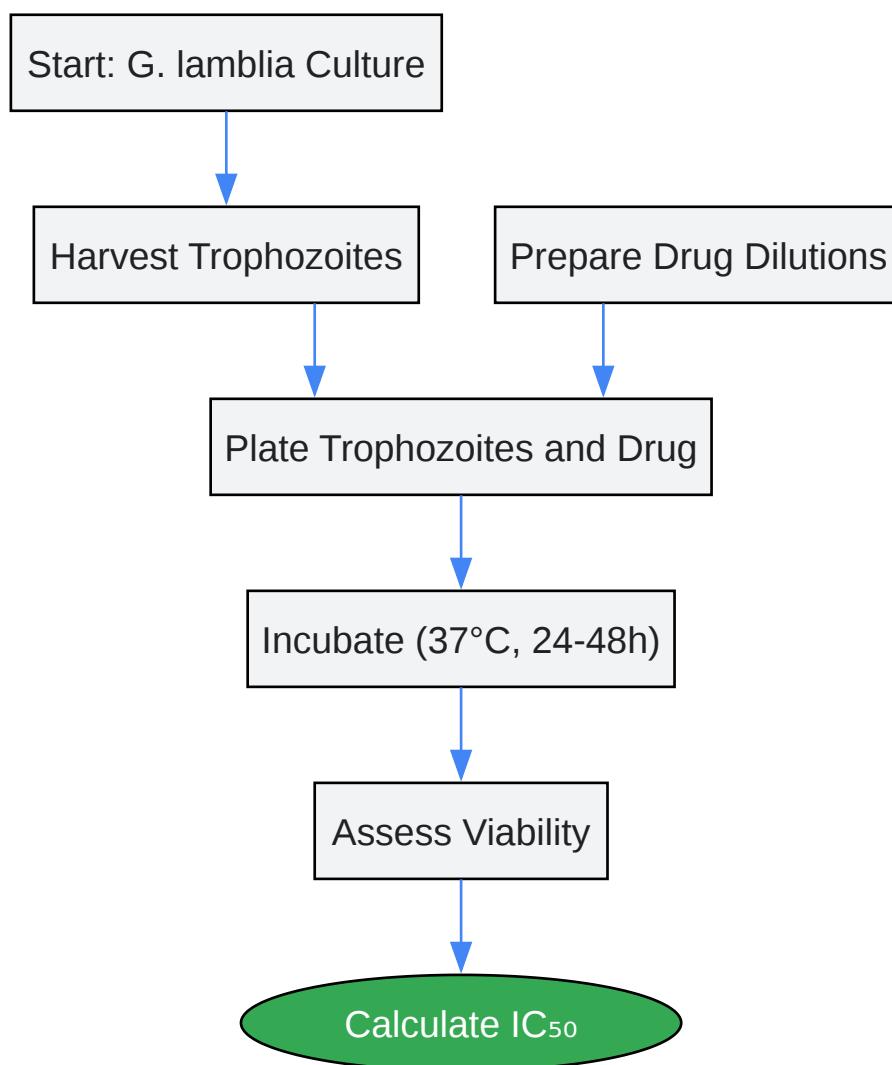
[Click to download full resolution via product page](#)

Proposed Mechanism of Action against *Giardia lamblia*.

Experimental Protocols

In Vitro Antigiardial Susceptibility Assay

This protocol outlines a method to determine the in vitro susceptibility of *Giardia lamblia* trophozoites to **2-Mercapto-5-nitrobenzimidazole**.[\[2\]](#)[\[18\]](#)[\[19\]](#)


Materials:

- Axenic culture of *Giardia lamblia* trophozoites (e.g., WB strain, ATCC 30957).
- TYI-S-33 medium, supplemented with serum and antibiotics.
- **2-Mercapto-5-nitrobenzimidazole** stock solution (dissolved in a suitable solvent like DMSO).
- Microtiter plates (96-well).
- Incubator (37 °C, anaerobic or microaerophilic conditions).
- Inverted microscope.
- Cell viability assay reagents (e.g., resazurin-based assays or direct counting).

Procedure:

- Parasite Culture: Maintain *G. lamblia* trophozoites in TYI-S-33 medium at 37 °C. Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes and centrifugation.
- Drug Dilution Series: Prepare a serial dilution of the **2-Mercapto-5-nitrobenzimidazole** stock solution in the culture medium to achieve the desired final concentrations for testing.
- Assay Setup: In a 96-well microtiter plate, add a defined number of trophozoites (e.g., 1 x 10⁴ cells/well) to each well containing the drug dilutions. Include positive (no drug) and negative (medium only) controls.
- Incubation: Incubate the plate at 37 °C for 24-48 hours under appropriate anaerobic or microaerophilic conditions.

- Determination of Viability: Assess the viability of the trophozoites. This can be done by:
 - Microscopic Examination: Observing trophozoite motility and morphology.
 - Cell Counting: Using a hemocytometer to count the number of viable trophozoites.
 - Metabolic Assays: Using viability indicators like resazurin, which changes color in the presence of metabolically active cells.
- Data Analysis: Calculate the 50% inhibitory concentration (IC_{50}), which is the concentration of the drug that inhibits parasite growth by 50% compared to the untreated control.

[Click to download full resolution via product page](#)

Workflow for *In Vitro* Antigiardial Susceptibility Testing.

Thioredoxin Reductase Inhibition Assay

This assay can be used to investigate the inhibitory effect of **2-Mercapto-5-nitrobenzimidazole** on Giardia lamblia thioredoxin reductase (TrxR).[\[20\]](#)[\[21\]](#)

Materials:

- Recombinant *G. lamblia* TrxR.
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).
- NADPH.
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
- **2-Mercapto-5-nitrobenzimidazole**.
- Spectrophotometer.

Procedure:

- Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and recombinant TrxR.
- Pre-incubation: Add varying concentrations of **2-Mercapto-5-nitrobenzimidazole** to the reaction mixture and pre-incubate for a defined period to allow for interaction with the enzyme.
- Initiate Reaction: Start the reaction by adding DTNB. The TrxR will reduce DTNB, leading to the formation of 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.
- Measure Absorbance: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration of **2-Mercapto-5-nitrobenzimidazole** that causes 50% inhibition of TrxR activity (IC₅₀).

Applications in Drug Development

2-Mercapto-5-nitrobenzimidazole serves as a valuable scaffold in drug discovery.^[4] Its established anti-giardial activity makes it a lead compound for the development of new and more potent antiprotozoal agents.^{[2][3]} The benzimidazole core is a privileged structure in medicinal chemistry, known to be a component of various drugs with a wide range of biological activities.^[22] Further derivatization of the thiol or the benzimidazole nitrogen atoms can be explored to improve efficacy, selectivity, and pharmacokinetic properties. The nitro group, while crucial for the mechanism of action against anaerobic parasites, may also be a source of toxicity, presenting a challenge and an opportunity for medicinal chemists to design safer analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Mercapto-5-nitrobenzimidazole | CymitQuimica [cymitquimica.com]
- 6. 2-Mercapto-5-nitrobenzimidazole | C7H5N3O2S | CID 3717598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of Giardia lamblia thioredoxin reductase as drug activating enzyme and as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3842098A - Production of 2-mercaptopbenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. whitman.edu [whitman.edu]
- 15. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in *Giardia lamblia* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. *Frontiers* | Activity of Thioallyl Compounds From Garlic Against *Giardia duodenalis* Trophozoites and in Experimental Giardiasis [frontiersin.org]
- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant *Giardia lamblia* in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro susceptibility of *Giardia lamblia* trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. *Giardia lamblia*: missing evidence for a canonical thioredoxin system | Parasitology Open | Cambridge Core [cambridge.org]
- 21. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Mercapto-5-nitrobenzimidazole (CAS 6325-91-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230712#2-mercaptop-5-nitrobenzimidazole-cas-number-6325-91-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com